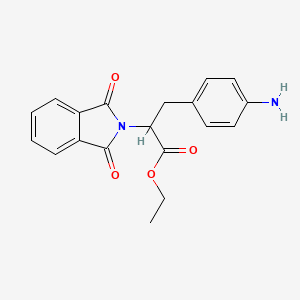

ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Vue d'ensemble

Description

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: is a chemical compound with a complex structure that includes an ethyl ester group, an aminophenyl group, and a dioxoisoindole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves multiple steps, starting with the reaction of 4-aminophenylacetic acid with ethyl chloroformate to form the ethyl ester

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism by which ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 3-(4-aminophenyl)propionate: Similar structure but lacks the dioxoisoindole group.

Ethyl 3-(4-aminophenyl)acrylate: Similar to the target compound but with an acrylate group instead of the dioxoisoindole group.

Activité Biologique

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18N2O4

- Molecular Weight : 338.36 g/mol

- CAS Number : 74743-23-0

The biological activity of this compound primarily involves its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in the regulation of neurotransmission, immune responses, and hormonal actions .

- Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the growth of various cancer cell lines. For instance:

The compound appears to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on a mouse model bearing human tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and decreased angiogenesis.

Case Study 2: Neuroprotective Effects

In a neuroinflammation model, the compound exhibited neuroprotective effects by reducing microglial activation and subsequent neuronal damage. This suggests potential applications in neurodegenerative diseases .

Safety and Toxicity

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate low acute toxicity; however, long-term effects remain to be fully characterized.

Propriétés

IUPAC Name |

ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYROTMZMTMCWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869293 | |

| Record name | Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74743-23-0, 6957-96-6 | |

| Record name | Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074743230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC313359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.